molecular formula C7H5BrO B042254 3-Bromobenzaldehyde CAS No. 3132-99-8

3-Bromobenzaldehyde

Cat. No.: B042254
CAS No.: 3132-99-8
M. Wt: 185.02 g/mol
InChI Key: SUISZCALMBHJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromobenzaldehyde is an organic compound with the molecular formula C₇H₅BrO. It consists of a benzene ring substituted with a bromine atom and an aldehyde group at the meta position. This compound is a colorless to pale yellow liquid and is used in various chemical syntheses due to its reactivity and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzaldehyde can be synthesized by treating benzaldehyde with bromine chloride in the presence of aluminum chloride and a polar solvent such as chloroalkane. The reaction involves the formation of a complex between benzaldehyde and aluminum chloride, followed by the addition of bromine chloride .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process ensures minimal consumption of bromine and high conversion efficiency of the aldehyde precursor to the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Synthesis of Insecticides

One of the primary applications of 3-bromobenzaldehyde is in the production of synthetic pyrethroid insecticides . These insecticides are widely used due to their effectiveness against a broad spectrum of pests. The synthesis process typically involves the bromination of benzaldehyde, which can be enhanced through various methods to improve yield and selectivity. For instance, a novel method described in a patent involves using aluminum chloride as a catalyst to facilitate the reaction between benzaldehyde and bromine chloride, achieving high selectivity for this compound with minimal by-products .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds . Its derivatives have been explored for their potential biological activities, including antimicrobial properties. A study demonstrated that complexes formed from this compound and nicotinic acid hydrazide exhibited notable antimicrobial activity against different bacterial strains . This highlights its potential role in drug development.

Material Science

In material science, this compound is utilized in the synthesis of functionalized polymers and materials. Its reactivity allows it to participate in various polymerization processes, leading to the creation of materials with specific properties tailored for applications such as coatings, adhesives, and composites.

Organic Synthesis

This compound is frequently employed as a building block in organic synthesis. It can undergo various reactions such as nucleophilic addition, condensation reactions, and coupling reactions to form more complex structures. For example, it can react with amines to produce imines or be involved in cross-coupling reactions to synthesize biaryl compounds, which are important in medicinal chemistry .

Case Study: Antimicrobial Activity

A recent study focused on synthesizing metal complexes using this compound as a ligand. The resulting complexes demonstrated significant antimicrobial activity against several pathogens, indicating the compound's utility in developing new antimicrobial agents .

Research on Synthesis Methods

Research has also explored various methods for synthesizing this compound with improved efficiency. One method involved using 1,2-dichloroethane as a solvent along with brominating catalysts to achieve high yields while minimizing by-products such as 3-chlorobenzaldehyde . The conversion rates were reported to exceed 99% under optimized conditions.

Mechanism of Action

The mechanism of action of 3-bromobenzaldehyde involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Bromobenzaldehyde is unique due to its meta substitution pattern, which affects its reactivity and the types of reactions it can undergo. This positional isomerism influences the compound’s chemical behavior and its applications in synthesis .

Biological Activity

3-Bromobenzaldehyde (C7_7H5_5BrO), a brominated aromatic aldehyde, has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it has potent antitubercular activity, particularly against Mycobacterium tuberculosis (Mtb) and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that it can inhibit the growth of these bacteria at low micromolar concentrations.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.25 µg/ml
Methicillin-resistant Staphylococcus aureus0.25 µg/ml
Candida albicansLow micromolar range

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that it exhibits low toxicity towards human cell lines such as HEK-293, with no significant hemolytic activity against red blood cells. This is crucial for potential therapeutic applications, as it suggests a favorable safety margin.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Observations
HEK-293>100No overt toxicity observed
Human Red Blood CellsN/ANo hemolysis noted

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with bacterial cell membranes or inhibit specific metabolic pathways critical for bacterial survival. Further research is required to elucidate the precise mechanisms involved.

Case Studies and Research Findings

  • Antitubercular Activity : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited strong antitubercular activity, outperforming conventional drugs like vancomycin in certain assays .
  • Cytotoxic Effects : In a study assessing the cytotoxic effects on various cancer cell lines, this compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
  • Genetic Toxicology : Genetic toxicology studies have indicated that while this compound has mutagenic potential in certain bacterial assays, its overall risk profile remains low when considering therapeutic doses .

Q & A

Basic Research Questions

Q. What are the essential safety protocols for handling 3-bromobenzaldehyde in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry place away from oxidizers and acids. In case of exposure, flush eyes with water for 15 minutes (use an eyewash station) and wash skin with soap and water . Conduct regular hazard awareness training, emphasizing SDS review and emergency procedures .

Q. What is a standard synthetic route for preparing this compound?

  • Methodological Answer : A common method involves bromination of acetophenone using bromine (Br₂) in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds under anhydrous conditions at 0–5°C, followed by hydrolysis to yield this compound. Purification is achieved via vacuum distillation (105–106°C at 2 mmHg) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in amber glass bottles under inert gas (e.g., nitrogen) at 2–8°C. Ensure containers are tightly sealed to prevent oxidation and moisture absorption. Label containers with hazard warnings and CAS number (3132-99-8) for traceability .

Q. What are typical reactions involving this compound in organic synthesis?

  • Methodological Answer : It serves as a precursor for Schiff base formation (e.g., condensation with amines to form azomethines) and participates in nucleophilic aromatic substitution due to the electron-withdrawing bromine group. For example, it reacts with hydroxylamine to form this compound oxime (CAS 51873-95-1) .

Advanced Research Questions

Q. How can reaction conditions be optimized for bromination of acetophenone derivatives to minimize byproducts?

  • Methodological Answer : Control stoichiometry (1:1 molar ratio of Br₂ to acetophenone) and reaction temperature (0–5°C) to suppress di-brominated byproducts. Use AlCl₃ in catalytic amounts (10 mol%) and monitor progress via TLC or GC-MS. Post-reaction quenching with sodium bicarbonate ensures neutralization of residual HBr .

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the meta position directs electrophilic substitution via resonance and inductive effects. Computational studies (e.g., DFT) reveal that the LUMO localization at the para position facilitates Suzuki-Miyaura coupling with boronic acids .

Q. Which analytical techniques are most effective for quantifying this compound purity and degradation products?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantitative analysis. GC-MS is suitable for identifying volatile impurities. For structural confirmation, employ FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aldehyde proton at δ 9.8–10.0 ppm) .

Q. How is this compound applied in synthesizing bioactive compounds?

  • Methodological Answer : It is a key intermediate in synthesizing azomethines with antimicrobial and cytotoxic properties. For example, condensation with substituted anilines yields Schiff bases evaluated against cancer cell lines (e.g., B16-F0 melanoma) via MTT assays .

Q. What protocols mitigate risks during accidental exposure to this compound vapors?

  • Methodological Answer : Immediate evacuation to fresh air is critical. Use a respirator with an ABEK filter if re-entering the contaminated area. Symptomatic treatment (e.g., bronchodilators for respiratory distress) is advised, and medical personnel must be informed of the compound’s identity for targeted care .

Q. How can this compound be functionalized to synthesize pharmaceutical intermediates?

  • Methodological Answer : Convert the aldehyde group to acetals (e.g., using ethylene glycol) to protect it during subsequent reactions. The bromine can then undergo Ullmann coupling with aryl amines to generate biphenyl derivatives, which are precursors to kinase inhibitors .

Properties

IUPAC Name

3-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO/c8-7-3-1-2-6(4-7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUISZCALMBHJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027521
Record name 3-Bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear dark brown liquid; [Sigma-Aldrich MSDS]
Record name 3-Bromobenzaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19763
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3132-99-8
Record name 3-Bromobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3132-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003132998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 3-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-FORMYLBROMOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ARD2ZJ82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

n-Butylmagnesium chloride (4.00 mmol) in 2.00M tetrahydrofuran solution (2.00 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.55M hexane (5.20 mL). The mixture was stirred at 0° C. for 15 minutes to give a suspension. To the suspension was added dropwise a toluene solution (25 mL) containing 1,3-dibromobenzene (2.36 g, 10.0 mmol), while keeping the temperature below 5° C., over a period of 15 minutes, thereby to give a suspension. The suspension was stirred at 0° C. for 5 hours, and then N,N-dimethylformamide (1.0 mL, 13 mmol) was added thereto. The resultant mixture was stirred at 0° C. for 30 minutes, and 10% aqueous acetic acid (20 mL) was added. The reaction mixture was extracted twice with toluene (20 mL). The organic extracts were combined, washed with water (20 mL), and dried over magnesium sulfate. Toluene was added to the solution to a volume of 85 mL. The solution (83 ml) was purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (25:1, v/v) to give the title compound (1.446 g, 78% yield) as a pale yellowish crystalline solid.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8.06 mmol
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
solvent
Reaction Step Two
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven
Yield
78%

Synthesis routes and methods II

Procedure details

A process which comprises reacting one molar proportion of benzaldehyde with about 0.9-1.2 molar proportions of bromine chloride in the presence of about 1.1-2.2 molar proportions of aluminum chloride and about 0.3-0.9 mol of dibromomethane per mol of aluminum chloride under substantially anhydrous conditions at a temperature in the range of about 40°-95° C. so as to form 3-bromobenzaldehyde, the components of the reaction mixture being combined by gradually adding the bromine chloride to a dibromomethane slurry of the benzaldehyde and aluminum chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 (± 0.3) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Charge 0.8 molar proportion of dibromomethane and 1.3 molar proportions of anhydrous aluminum chloride to a suitable reaction vessel. Add one molar proportion of benzaldehyde to the resultant slurry with agitation over a period of one hour at 40°-50° C. After completing the addition of the benzaldehyde, add one molar proportion of bromine chloride over a period of 4-5 hours while continuing agitation and maintaining the pot temperature at 50°-70° C. Continue agitation for an additional hour at 60°-70° C. Transfer the reaction mass to a flask containing dilute hydrochloric acid, separate the organic, and recover the solvent by distillation. The process results in the formation of 3-bromobenzaldehyde which is isolated in an 85% yield (99+% purity) by vacuum distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Into a mixture of 1,2-dichloroethane (1,2-dichloroethane: 173.7 g, 1-bromo-2-chloroethane: 63.5 g, 1,2-dibromoethane: 2.2 g) and recovered from Example 1 with 98% aluminum chloride (0.365 mol, 88.6 g) was blown chlorine (0.25 mol, 17.8 g) at 25° C., and 97% benzaldehyde (0.50 mol, 54.6 g) was added over 1 hour at 40° C. After bromine (0.30 mol, 48.0 g) was added dropwise to this mixture over 2 hours at 40° C., the resulting mixture were stirred for 2 hours at that temperature. The post-treatment was carried out by the similar procedure to that in Example 1. As a result, 82.8 g of 3-bromobenzaldehyde were obtained.
Quantity
88.6 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
54.6 g
Type
reactant
Reaction Step Three
Quantity
48 g
Type
reactant
Reaction Step Four
Quantity
173.7 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromobenzaldehyde
3-Bromobenzaldehyde
3-Bromobenzaldehyde
3-Bromobenzaldehyde
3-Bromobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.